Zirconium (IV) Fluoride: A Technical Guide to Chemical and Physical Properties
Zirconium (IV) Fluoride: A Technical Guide to Chemical and Physical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Zirconium (IV) fluoride (B91410) (ZrF₄), also known as zirconium tetrafluoride, is an inorganic compound that serves as a critical component in various advanced materials, including specialty glasses and nuclear applications. While not directly used as a therapeutic agent, its properties and the broader chemistry of zirconium are of significant interest to materials scientists and drug development professionals, particularly in the context of advanced drug delivery systems like metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the core chemical and physical properties of ZrF₄, detailed experimental protocols, and an exploration of its relevance in modern research fields.
Core Physical and Chemical Properties
Zirconium (IV) fluoride is a white, crystalline solid at room temperature. It is known for its high melting point and thermal stability. The compound is diamagnetic and exists in several crystalline forms, with the monoclinic β-phase being the most stable under standard conditions.[1] Key quantitative data for anhydrous Zirconium (IV) fluoride are summarized in the tables below.
Table 1: Physical Properties of Zirconium (IV) Fluoride
| Property | Value | Notes |
| Appearance | White crystalline powder/solid | [1] |
| Molar Mass | 167.21 g/mol | [1] |
| Density | 4.43 g/cm³ (at 20 °C) | [1] |
| Melting Point | ~910 °C (1670 °F; 1180 K) | [1] Sublimes before melting under atmospheric pressure. |
| Sublimation Point | ~903-905 °C | [2][3] |
| Boiling Point | 912 °C | [4] |
| Solubility in Water | 1.32 g/100 mL (at 20 °C) | [1] |
| 1.388 g/100 mL (at 25 °C) | [1] | |
| Solubility in other solvents | Readily dissolves in hydrofluoric acid (HF) | [2] |
| Insoluble in bromine trifluoride | [5] |
Table 2: Chemical and Thermodynamic Properties of Zirconium (IV) Fluoride
| Property | Value | Notes |
| Chemical Formula | ZrF₄ | |
| CAS Number | 7783-64-4 | [1] |
| Crystal Structure (β-phase) | Monoclinic | [1] |
| Space Group (β-phase) | C12/c1, No. 15 | [1] |
| Standard Molar Entropy (S⁰) | 104.6 J/(mol·K) (solid) | [5] |
| Standard Enthalpy of Formation (ΔfH⁰) | -1911.3 kJ/mol (solid) | [5] |
| Enthalpy of Sublimation (ΔsubH°) | 216.1 - 243 kJ/mol | [5][6] Varies depending on the measurement method. |
| Lewis Acidity | Acts as a Lewis acid | Forms complex fluorides like [ZrF₆]²⁻.[1] |
| Reactivity | Hygroscopic; hydrolyzes in moist air.[7] Reacts with strong acids and oxidizing agents.[8] | Forms stable hydrates, such as ZrF₄·H₂O and ZrF₄·3H₂O.[1] |
Structural Information
Zirconium (IV) fluoride is known to exist in at least three crystalline phases, in addition to an amorphous phase. The stability and transition between these phases are dependent on temperature and pressure.[1][9]
-
β-ZrF₄ : This is the stable phase at ambient conditions. It possesses a monoclinic crystal structure.[1]
-
α-ZrF₄ : A metastable, high-temperature tetragonal phase that can be obtained by quenching. It is unstable and converts to the β phase at 400 °C.[1]
-
γ-ZrF₄ : A high-pressure monoclinic phase, which forms at pressures between 4-8 GPa. It is also unstable and transforms into the β phase at higher temperatures.[1][10]
The relationship between these phases can be visualized as a function of temperature and pressure.
Experimental Protocols
Synthesis of Anhydrous ZrF₄ via the Ammonium (B1175870) Bifluoride Route
This method is widely used for producing anhydrous ZrF₄ from zirconium dioxide (ZrO₂) or plasma-dissociated zircon (PDZ).[11][12] The process involves the formation of an ammonium fluorozirconate intermediate, which is then thermally decomposed.
Methodology:
-
Mixing: A stoichiometric mixture of finely powdered zirconium dioxide (ZrO₂) and ammonium bifluoride (NH₄HF₂) is prepared. For PDZ (ZrO₂·SiO₂), the reaction is similar, with the silica (B1680970) component being converted to volatile ammonium fluorosilicate.[13]
-
Fluorination: The mixture is placed in a suitable reactor (e.g., a batch reactor made of a corrosion-resistant alloy) and heated under a continuous purge of an inert gas like nitrogen to maintain anhydrous conditions.[12]
-
Stepwise Thermal Decomposition: The reactor is heated through a series of temperature stages to facilitate the formation and subsequent decomposition of ammonium fluorozirconate intermediates.[11][12]
-
Stage 1 (Fluorination): Heat to ~180-200 °C and hold. This forms ammonium heptafluorozirconate ((NH₄)₃ZrF₇).
-
Stage 2 (Decomposition): Increase temperature to ~300 °C and hold. (NH₄)₃ZrF₇ begins to decompose.
-
Stage 3 (Decomposition): Increase temperature to ~350 °C and hold to continue decomposition.
-
Stage 4 (Final Decomposition): Increase temperature to ~400-450 °C and hold to yield the final anhydrous ZrF₄ product.[11]
-
-
Product Recovery: After cooling under the inert atmosphere, the resulting white powder of ZrF₄ is collected. Gaseous byproducts like ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) are passed through appropriate scrubbers.[13]
Purification by Sublimation
Sublimation is a common and effective method for purifying ZrF₄, as it separates the volatile tetrafluoride from non-volatile impurities like oxides.[14][15]
Methodology:
-
Apparatus: A sublimation apparatus typically consists of a heating unit (tube furnace), a vacuum-tight chamber containing the crude ZrF₄ (sublimer), and a cooled surface for condensation (desublimer).[16]
-
Loading: The crude ZrF₄ powder is loaded into the sublimer.
-
Evacuation and Heating: The system is evacuated to a low pressure. The sublimer is then heated to a temperature between 700 °C and 850 °C.[16] The lower pressure reduces the required sublimation temperature.
-
Vapor Transport: An inert carrier gas, such as nitrogen or argon, can be passed through the system to facilitate the transport of ZrF₄ vapor from the hot zone to the cold zone.[16]
-
Condensation: The ZrF₄ vapor desublimates (condenses) as a pure crystalline solid on the cooled surface of the desublimer.
-
Recovery: After the process is complete, the system is cooled, and the purified ZrF₄ is mechanically recovered from the desublimer surface. Non-volatile impurities remain as a residue in the sublimer.
Material Characterization
Powder X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the sample and confirm the product's identity and purity.
-
Typical Protocol: The powdered sample is mounted on a sample holder. XRD patterns are collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range, for example, from 5° to 90°, with a small step size (e.g., 0.02°).[8] The resulting diffraction pattern is then compared with standard patterns from databases (e.g., JCPDS) to identify the phases.[15]
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC):
-
Purpose: TGA is used to study thermal stability and decomposition pathways by measuring mass changes as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as phase changes and reactions.
-
Typical Protocol: A small, precisely weighed sample (e.g., 5-10 mg) is placed in a crucible (e.g., aluminum or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7][17] The TGA curve plots weight percentage versus temperature, while the DSC curve plots heat flow versus temperature, revealing endothermic or exothermic events.[18]
Relevance to Drug Development: Zirconium-Based Metal-Organic Frameworks (MOFs)
While Zirconium (IV) fluoride itself is not a pharmaceutical, the field of zirconium chemistry is highly relevant to drug development, particularly through Zirconium-based Metal-Organic Frameworks (Zr-MOFs). These materials are highly porous, crystalline structures built from zirconium-based nodes (often Zr₆ clusters) and organic linker molecules.[19] Their stability, high surface area, and tunable pore environments make them exceptional candidates for advanced drug delivery systems.[20]
Zr-MOFs are typically synthesized using zirconium salts like zirconium (IV) chloride (ZrCl₄) rather than ZrF₄, as the chloride is a more common and reactive precursor in the solvothermal synthesis methods used.[12][21]
Generalized Synthesis of a Zr-MOF (e.g., UiO-66)
UiO-66 is a well-studied and highly stable Zr-MOF. Its synthesis involves the self-assembly of Zr₆ oxo-clusters and terephthalic acid linkers.[21]
Methodology:
-
Precursor Solution: Zirconium (IV) chloride (ZrCl₄) and the organic linker (e.g., terephthalic acid) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).[21]
-
Modulation: A modulator, such as acetic acid or hydrochloric acid, is often added. The modulator competes with the linker to coordinate to the zirconium centers, controlling the nucleation and growth of the MOF crystals and influencing defect density and particle size.
-
Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).[21] During this time, the crystalline MOF structure self-assembles.
-
Purification: After cooling, the resulting solid product is collected by centrifugation. It is then washed multiple times with fresh DMF and often a lower-boiling point solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is "activated" by heating under vacuum to completely remove all solvent from the pores, making the internal surface area accessible for drug loading.[2]
Mechanism of Targeted Drug Delivery and Release
Zr-MOFs can be engineered for "smart" drug delivery. The drug is loaded into the MOF's pores, and the exterior surface is functionalized with targeting ligands (e.g., folic acid) that bind to receptors overexpressed on cancer cells.[1] This targeting increases the drug concentration at the tumor site, reducing systemic toxicity. The drug release can be triggered by specific conditions in the tumor microenvironment, such as lower pH or the presence of certain enzymes.[3][16]
Safety and Handling
Zirconium (IV) fluoride is classified as corrosive (GHS05).[1] It causes severe skin burns and eye damage. The compound is hygroscopic and reacts with moisture, potentially releasing corrosive hydrogen fluoride fumes upon decomposition or in the presence of strong acids.[22]
Handling Precautions:
-
Handle under a dry, inert atmosphere (e.g., in a glovebox).
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
-
Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.
-
Store in a tightly sealed container in a cool, dry place away from moisture, strong acids, and oxidizing agents.
In case of exposure, immediate and thorough washing of the affected area is critical, and medical attention should be sought promptly.[7]
References
- 1. Folic Acid Functionalized Zirconium-Based Metal-Organic Frameworks as Drug Carriers for Active Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. HCl-assisted fabrication of metal–organic framework UiO-66(Zr) for affordable gas capture - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00461F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Concentration Self-Assembly of Zirconium- and Hafnium-Based Metal-Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and thermodynamic parameters for the manufacturing of anhydrous zirconium tetrafluoride with ammonium acid fluoride as fluorinating agent [scielo.org.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hotlab.sckcen.be [hotlab.sckcen.be]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 21. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 22. chemrxiv.org [chemrxiv.org]
